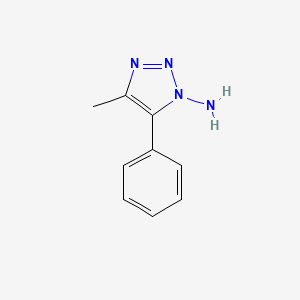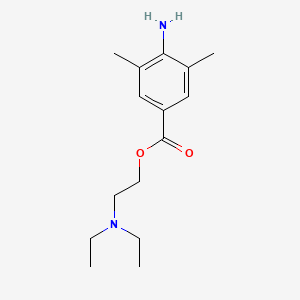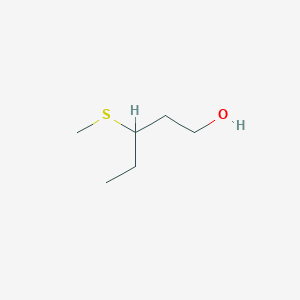
1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- is a compound belonging to the class of 1,2,3-triazoles These compounds are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- can be synthesized through a variety of methodsThis reaction is typically catalyzed by copper(I) salts, which promote the formation of the triazole ring .
Industrial Production Methods: In an industrial setting, the synthesis of 1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- has found applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to coordinate with metal ions also plays a crucial role in its catalytic activity in chemical reactions .
Comparison with Similar Compounds
1H-1,2,3-Triazol-1-amine, 4-phenyl-: Lacks the methyl group, which may affect its reactivity and applications.
1H-1,2,3-Triazol-1-amine, 5-methyl-4-phenyl-: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: 1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- is unique due to the presence of both methyl and phenyl groups, which enhance its reactivity and broaden its range of applications compared to other triazole derivatives .
Properties
CAS No. |
40679-65-0 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methyl-5-phenyltriazol-1-amine |
InChI |
InChI=1S/C9H10N4/c1-7-9(13(10)12-11-7)8-5-3-2-4-6-8/h2-6H,10H2,1H3 |
InChI Key |
RLCPZNPGLAWVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)

methanone](/img/structure/B14659509.png)


-lambda~5~-phosphane](/img/structure/B14659523.png)
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)



![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
